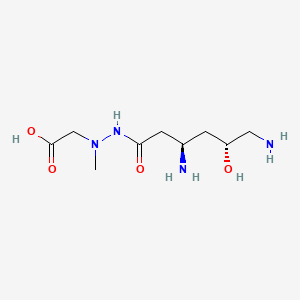

3-epi-Deoxynegamycin

Descripción

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

33404-78-3 |

|---|---|

Fórmula molecular |

C9H20N4O4 |

Peso molecular |

248.28 g/mol |

Nombre IUPAC |

2-[[[(3R,5R)-3,6-diamino-5-hydroxyhexanoyl]amino]-methylamino]acetic acid |

InChI |

InChI=1S/C9H20N4O4/c1-13(5-9(16)17)12-8(15)3-6(11)2-7(14)4-10/h6-7,14H,2-5,10-11H2,1H3,(H,12,15)(H,16,17)/t6-,7-/m1/s1 |

Clave InChI |

IKHFJPZQZVMLRH-RNFRBKRXSA-N |

SMILES isomérico |

CN(CC(=O)O)NC(=O)C[C@@H](C[C@H](CN)O)N |

SMILES canónico |

CN(CC(=O)O)NC(=O)CC(CC(CN)O)N |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

(2-((3R,5R)-3,6-diamino-5-hydroxyhexanoyl)-1-methylhydrazino) acetic acid negamycin negamycin, (threo-D)-isome |

Origen del producto |

United States |

Biosynthesis and Chemical Synthesis of Negamycin

Producing Organisms and Natural Product Isolation

Negamycin was initially isolated in 1970 from three strains of Streptomyces purpeofuscus. researchgate.netnih.govresearchgate.netebiotrade.comresearchgate.netresearchgate.netresearchgate.net These strains were isolated from soil samples collected in different locations in Japan. google.com The antibiotic can be produced by cultivating the Streptomyces organism in suitable media containing known nutritional sources for actinomycetes, such as peptone, meat extract, soybean meal, glucose, and glycerol, under aerobic conditions, preferably at a temperature range of 25-32°C. google.com Isolation typically involves fermentation in a liquid medium, followed by extraction and purification steps to obtain the crude and then pure negamycin. google.com

Biosynthetic Pathway Elucidation

The elucidation of the negamycin biosynthetic pathway has involved various experimental approaches, including gene deletion, chemical complementation, stable isotope feeding, and enzyme assays. researchgate.netnih.govresearchgate.netresearchgate.netresearchgate.net The unusual (R)-β-lysine component found in negamycin served as a guide in identifying the biosynthetic route. researchgate.netnih.govresearchgate.netresearchgate.net

Identification of Key Biosynthetic Enzymes (e.g., Lysine-2,3-aminomutase, Heme-dependent N-N Bond-forming Enzymes)

Research has identified key enzymes responsible for the assembly of negamycin. NegB has been identified as a lysine-2,3-aminomutase that catalyzes the conversion of lysine (B10760008) into (R)-β-lysine. researchgate.netnih.govresearchgate.netresearchgate.netubc.ca Another crucial enzyme is NegJ, a heme-dependent enzyme responsible for forming the unique N-N bond present in the hydrazine (B178648) moiety of negamycin. researchgate.netnih.govresearchgate.netubc.caacs.orgresearchgate.net NegJ, in conjunction with a ferredoxin encoded outside the negamycin gene cluster, directly forms hydrazinoacetic acid from glycine (B1666218) and nitrite (B80452). researchgate.netnih.govresearchgate.netresearchgate.net NegJ represents a novel biocatalyst for N-N bond formation. researchgate.netnih.govresearchgate.net The enzymatic activities of both NegJ and NegB have been experimentally verified through in vivo and in vitro protein assays. researchgate.net

Precursor Identification through Stable Isotope Feeding and Enzyme Assays

Stable isotope feeding studies have been instrumental in identifying the precursors incorporated into the negamycin structure. Experiments using ¹⁵N-labeled glycine, lysine, aspartic acid, and nitrite have shown that lysine, glycine, and aspartic acid are precursors to negamycin. researchgate.net Specifically, ¹⁵N feeding studies helped propose the nitrogen sources of negamycin. researchgate.net Enzyme assays, such as the NegB in vitro assay using components like L-Lys, SAM, PLP, and Na₂S₂O₄, have confirmed the enzymatic conversion of precursors. researchgate.net The stereochemistry of β-lysine produced by NegB has been determined using in vivo assays compared with authentic standards. researchgate.net

Total Synthesis Methodologies of Negamycin

Since the structure of negamycin was confirmed in 1971 and the first total synthesis was completed in 1972, various approaches for its total synthesis have been reported, including both racemic and asymmetric methodologies. drugfuture.comtandfonline.com

Racemic and Asymmetric Synthesis Approaches

Racemic syntheses of negamycin and its analogs have been achieved through different routes. drugfuture.comresearchgate.netnih.gov For instance, one racemic synthesis involved 14 steps starting from acrolein dimer. researchgate.net

Stereochemical Control in Negamycin Synthesis

Stereochemical control is critical in negamycin synthesis due to its specific (3R, 5R) configuration. pnas.org Asymmetric synthesis strategies are designed to achieve this control. Approaches include asymmetric hydrogenation to generate specific stereocenters with high diastereoselectivity. nih.govacs.orgacs.org Chelation-controlled allylation reactions have also been employed to control the stereochemistry during the formation of the homoallylamine intermediate. nih.govacs.org Highly stereoselective conjugate addition reactions using chiral lithium amides have been used to introduce nitrogen atoms with the desired stereochemistry. tandfonline.comresearchgate.net Enzymatic methods, such as in-situ enzymatic promoted asymmetric reduction, have also been utilized to introduce chiral hydroxyl groups at specific positions. sioc-journal.cn The design of synthetic routes often considers the introduction of chiral centers at appropriate stages to ensure the correct relative and absolute stereochemistry of the final product. researchgate.netsioc-journal.cn

Synthetic Strategies for Key Intermediates

The chemical synthesis of negamycin, a β-amino acid antibiotic with a unique hydrazido peptide linkage, has been the subject of numerous studies aiming to develop efficient and stereoselective routes researchgate.netrsc.orgtandfonline.com. Several key intermediates and synthetic strategies have been explored to construct the complex structure of negamycin and its analogs researchgate.netrsc.orgtandfonline.comnih.govresearchgate.netnih.gov.

Isoxazolidine (B1194047) intermediates have also played a significant role in negamycin synthesis. A total synthesis of (+)-negamycin was achieved in ten steps from epichlorohydrin (B41342) via Sakurai allylation of an isoxazolidine intermediate rsc.orgrsc.org. This allylation reaction proceeded with complete trans-selectivity, attributed to electrostatic attraction within the Sakurai intermediate rsc.orgrsc.org. Cleavage of the N,O-bond in the isoxazolidine at a later stage furnished the desired 1,3-anti relationship between the hydroxyl and amino groups rsc.org.

Another strategy focuses on the introduction of the diamino groups via azide (B81097) intermediates tandfonline.comresearchgate.net. A concise route for the total synthesis of (-)-negamycin involved the consecutive placement of diamino groups through azides, starting from a chiral advanced epoxide tandfonline.comresearchgate.nettandfonline.com. Key features of this route included a Cu-mediated ring-opening reaction of the epoxide with vinyl magnesium chloride to introduce the carboxyl synthon, and a series of azidation reactions tandfonline.comresearchgate.net. The diazido acid intermediate was then coupled with benzyl (B1604629) (1-methylhydrazino)acetate tandfonline.com.

Synthetic efforts have also explored modifications to different moieties of negamycin to generate analogs with potentially improved activity nih.gov. A general synthetic route for N6-substituted analogs involved the catalytic hydrogenation of an azide intermediate, followed by treatment with p-nitrosulfonyl chloride to afford a key intermediate nih.gov. Substituents were then introduced under Mitsunobu conditions or by reductive amination or alkylation nih.gov.

Research findings highlight the importance of stereocontrol and the strategic introduction of functional groups in the synthesis of negamycin and its intermediates. Various synthetic routes have been developed, each employing different key steps and intermediates to achieve the desired stereochemistry and molecular architecture researchgate.netrsc.orgtandfonline.comnih.gov.

| Intermediate Type | Key Reaction/Strategy | Starting Material Examples | Yield (where reported) | References |

| α,β-unsaturated carbonyl | Asymmetric Michael addition of chiral amine | Ethyl (R)-(+)-4-chloro-3-hydroxybutanoate | - | researchgate.net |

| Isoxazolidine | Sakurai allylation | Epichlorohydrin | - | rsc.orgrsc.org |

| Diazido acid | Azidation reactions, Cu-mediated epoxide opening | Chiral advanced epoxide | - | tandfonline.comresearchgate.net |

| Azide intermediate (for analogs) | Catalytic hydrogenation, functionalization | Azide 26 (in a total synthesis of negamycin) | 30-96% (analogs) | nih.govnih.gov |

| N-Boc-2-aminoacetaldehyde | - | N-Boc-2-aminoacetaldehyde (achiral) | 42% (overall) | rsc.orgnih.gov |

This table summarizes some of the key intermediates and synthetic strategies discussed in the literature for the preparation of negamycin and its analogs.

Molecular Mechanisms of Action: Ribosomal Interactions and Translational Control

Primary Target Identification: Bacterial Ribosome

The bacterial ribosome, a 70S complex composed of a small 30S subunit and a large 50S subunit, is the primary target of negamycin. asm.orgasm.orgpnas.orgnih.govcolab.ws Studies, including those utilizing resistance mutations and crystallography, have been instrumental in pinpointing the specific locations where negamycin interacts with this cellular machinery. asm.orgpnas.orgnih.govcolab.ws

Negamycin Binding Site Localization on Ribosomal Subunits (e.g., 16S rRNA Helix 34)

Resistance mutations in the 16S ribosomal RNA (rRNA) have unequivocally identified a key binding site for negamycin in the vicinity of the conserved helix 34 (h34) within the small 30S ribosomal subunit. asm.orgpnas.orgnih.govcolab.ws This region is considered the primary site of antibiotic action in bacterial ribosomes. nih.govcolab.ws Crystallographic studies have further visualized negamycin binding near helix 34 at the base of the 30S subunit head domain. pnas.orgresearchgate.netresearchgate.net

Overlapping Binding Sites with Other Ribosome-Targeting Antibiotics

The primary binding site of negamycin near helix 34 significantly overlaps with the binding site of tetracycline-class antibiotics. asm.orgpnas.orgnih.govpnas.orgnih.govosti.gov Despite this overlap, negamycin and tetracycline (B611298) exhibit distinct activities. nih.govcolab.wsresearchgate.netnih.gov While tetracycline sterically hinders the binding of aminoacyl-tRNA to the ribosomal A site, negamycin appears to stabilize aminoacyl-tRNA binding. nih.govcolab.wsnih.govresearchgate.netnih.gov Studies have shown that negamycin can displace tetracycline from the ribosome, further supporting the notion of overlapping binding sites. pnas.orgnih.gov

Characterization of Multiple Ribosomal Binding Sites

While the binding site near 16S rRNA helix 34 is identified as the primary site of action based on resistance mutations, crystallographic studies have revealed that negamycin can bind to multiple independent sites on both the small and large ribosomal subunits. asm.orgnih.govcolab.wsoup.com Some studies have described as many as nine independent binding sites in the Thermus thermophilus ribosome. nih.govcolab.ws Earlier crystallographic data also speculated on a binding site in the peptide exit tunnel of the large ribosomal subunit, although this location was considered difficult to reconcile with its inhibitory activities given its distance from known functional centers. asm.orgpnas.org

Specific Interactions with Ribosomal RNA and Transfer RNA

At its primary binding site near helix 34, negamycin establishes contacts with both the 16S rRNA and the anticodon loop of the A-site transfer RNA (tRNA). nih.govcolab.wsresearchgate.netnih.gov This simultaneous interaction with both rRNA and tRNA is a key feature of negamycin's mechanism. nih.govcolab.wsresearchgate.netnih.gov The interaction with the A-site tRNA is thought to play a crucial role in its effects on translation. nih.govcolab.wsresearchgate.net

Modulation of Protein Synthesis Processes

Negamycin's interaction with the ribosome, particularly at the decoding center, leads to significant modulation of protein synthesis processes. pnas.orgnih.govcolab.ws

Inhibition of Ribosome Translocation

Here is a summary of key data regarding Negamycin's ribosomal interactions:

| Feature | Description | Relevant Citations |

| Primary Binding Site | Vicinity of conserved helix 34 (h34) in the 16S rRNA of the 30S ribosomal subunit. | asm.orgpnas.orgnih.govcolab.ws |

| Overlapping Binding Site | Overlaps with the binding site of tetracycline-class antibiotics. | asm.orgpnas.orgnih.govpnas.orgnih.govosti.gov |

| Number of Binding Sites | Can bind to multiple independent sites (up to 9 observed in T. thermophilus). | asm.orgnih.govcolab.wsoup.com |

| Interactions at Primary Site | Contacts 16S rRNA and the anticodon loop of the A-site tRNA. | nih.govcolab.wsresearchgate.netnih.gov |

| Effect on A-site tRNA Binding | Stabilizes the binding of aminoacyl-tRNA in the A site. | nih.govcolab.wsnih.govresearchgate.netnih.gov |

| Effect on Translocation | Inhibits ribosome translocation. | asm.orgasm.orgnih.govcolab.wsresearchgate.net |

Induction of Miscoding and Translational Fidelity Alteration

A key effect of negamycin is the induction of miscoding during translation, leading to alterations in translational fidelity. nih.govasm.orgpnas.orgresearchgate.netpnas.orgnih.gov Unlike tetracycline, which sterically hinders the binding of aminoacyl-tRNA to the ribosome, negamycin stabilizes the binding of near-cognate aminoacyl-tRNAs in the A site. nih.govasm.orgcolab.wspdbj.orgresearchgate.netnih.govpnas.org This stabilization prolongs the residency time of near-cognate ternary complexes on the ribosome during the initial selection process. asm.orgpnas.orgresearchgate.net The extended period of occupation increases the probability of incorrect aminoacyl-tRNAs being incorporated into the growing polypeptide chain, thereby increasing the frequency of miscoding. pnas.orgresearchgate.net Experiments have shown that negamycin can increase miscoding frequency by approximately sixfold. pnas.orgresearchgate.net This miscoding activity is a notable characteristic of negamycin and is distinct from the mechanisms of other antibiotics targeting the ribosome. asm.org

Effects on Translation Initiation

Early investigations into the mechanism of negamycin suggested it might inhibit translation initiation. nih.govasm.orgpnas.orgnih.govresearchgate.net While some initial studies proposed this effect, more recent and detailed structural and functional analyses primarily highlight its impact on later stages of translation, particularly decoding and translocation. nih.govasm.orgcolab.ws The primary binding site of negamycin near h34 is involved in tRNA selection during elongation, suggesting its major impact is not on the initial binding of mRNA or initiator tRNA. nih.govcolab.wspdbj.orgresearchgate.net

Stabilization of Polysomes

Negamycin has been observed to promote the stabilization of polysomes. asm.orgpnas.orgnih.govasm.org Polysomes are complexes of multiple ribosomes translating a single mRNA molecule. asm.org The stabilization of polysomes is consistent with an inhibition of translation elongation or termination, leading to ribosomes accumulating on mRNA. asm.orgpnas.orgasm.org This effect aligns with negamycin's demonstrated impact on decoding, translocation, and termination processes. nih.govasm.orgasm.orgpnas.orgcolab.wsresearchgate.netasm.orgresearchgate.netnih.gov

Influence on tRNA Binding and Residency Time

Negamycin significantly influences tRNA binding to the ribosome, particularly affecting the residency time of tRNAs in the A site. nih.govasm.orgpnas.orgresearchgate.netnih.gov As mentioned regarding miscoding, negamycin stabilizes the binding of near-cognate ternary complexes. nih.govasm.orgpnas.orgresearchgate.netpnas.org This stabilization leads to a prolonged period during which the near-cognate tRNA remains associated with the ribosome. pnas.orgresearchgate.net This increased residency time is a crucial factor contributing to the elevated frequency of miscoding observed in the presence of negamycin. pnas.orgresearchgate.net While negamycin stabilizes near-cognate tRNA binding, it does not appear to sterically hinder the entry of cognate aminoacyl-tRNAs. nih.gov

Functional Significance of Ribosomal Binding Site Interactions

The functional significance of negamycin's ribosomal binding sites lies in their critical roles in the translation process. The primary binding site near helix 34 of the 30S subunit is located in a region involved in decoding and tRNA selection. nih.govcolab.wspdbj.orgresearchgate.netresearchgate.net By interacting with both the 16S rRNA and the A-site tRNA at this location, negamycin directly impacts the fidelity of codon-anticodon recognition. nih.govcolab.wsresearchgate.netnih.govuni-duesseldorf.de The stabilization of near-cognate tRNAs at this site disrupts the normal proofreading mechanisms of the ribosome, leading to misincorporation of amino acids. nih.govpnas.orgresearchgate.net The binding site in the nascent chain exit tunnel of the 50S subunit may contribute to the inhibition of peptide release and polysome stabilization. asm.orgnih.gov The specific interactions of negamycin with these ribosomal sites underscore its ability to modulate key steps of protein synthesis, resulting in the observed translational stalling, miscoding, and inhibition of bacterial growth. asm.orgpnas.orgnih.govresearchgate.netasm.orgnih.gov

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Negamycin | 11118411 nih.govuni.lunih.govuni-freiburg.de |

Detailed Research Findings and Data

Research findings have provided detailed insights into negamycin's interactions and effects. Crystallographic studies have determined the binding sites of negamycin on the ribosome. nih.govasm.orgcolab.wspdbj.orgasm.orgnih.gov For instance, the crystal structure of the Thermus thermophilus ribosome bound to negamycin revealed binding at multiple sites, with the primary site near h34 of the 16S rRNA in the 30S subunit. nih.govasm.orgcolab.ws This site is in close proximity to the decoding center. researchgate.net

Single-molecule fluorescence resonance energy transfer (smFRET) experiments have been used to study the dynamics of tRNA selection in the presence of negamycin. pnas.orgpdbj.orgresearchgate.net These studies demonstrated that negamycin stabilizes near-cognate ternary complexes in the A site, increasing their lifetime on the ribosome. pnas.orgresearchgate.net For example, at saturating concentrations (200 µM), negamycin extended the lifetime of the GTPase-activated (GA) state of near-cognate complexes by approximately sixfold. researchgate.net This prolonged occupancy directly correlates with the increased miscoding frequency. pnas.orgresearchgate.net

Resistance mutations have also provided valuable data on negamycin's mechanism. Mutations within the 16S rRNA, such as U1052G and U1060A in Escherichia coli, have been shown to confer resistance to negamycin. asm.orgpnas.orgnih.govpnas.org These mutations are located in or near the h34 region, supporting this area as the primary site of action. asm.orgpnas.orgnih.govpnas.org Interestingly, some mutations conferring negamycin resistance can have differential effects on susceptibility to other antibiotics like tetracycline, highlighting the nuanced nature of the overlapping binding sites. pnas.org

The following table summarizes some key experimental observations regarding negamycin's effects on translational fidelity:

| Experiment Type | Observation | Effect on Fidelity | Citation |

| Single-molecule FRET (near-cognate tRNA) | Stabilization of near-cognate ternary complex in A site | Decreased rejection of incorrect tRNA | pnas.orgresearchgate.net |

| Single-molecule FRET (near-cognate tRNA) | ~6-fold increase in GA state lifetime at 200 µM negamycin | Increased probability of irreversible GTP hydrolysis with incorrect tRNA | researchgate.net |

| Whole-cell miscoding assay | Induction of stop codon readthrough | Increased miscoding frequency | asm.org |

| Coupled in vitro transcription-translation assay | Increased frequency of miscoding | Overall reduction in translational fidelity | pnas.orgresearchgate.net |

These detailed research findings, including structural data and kinetic analyses, provide a comprehensive picture of how negamycin interacts with the ribosome to disrupt translational fidelity and control.

Cellular Permeation and Translocation Mechanisms

Diverse Membrane Passage Routes in Bacterial Cells

Negamycin can cross the bacterial cytoplasmic membrane through multiple routes. researchgate.netcancer.govasm.orgnih.govasm.orgasm.org While endogenous peptide transporters play a significant role, particularly in peptide-free environments, negamycin can still enter the cytoplasm even when these transporters are absent or when competing nutrient peptides are present. researchgate.netcancer.govasm.orgnih.govasm.orgasm.org This suggests the existence of alternative uptake pathways. The diversity of options for membrane translocation is reflected in the low rates of resistance observed for negamycin. cancer.govasm.orgnih.govasm.org

Role of Endogenous Peptide Transporters (e.g., Dpp, SapA, OppA, DtpD) in Uptake

Endogenous peptide transporters are key players in the active translocation of negamycin into bacterial cells. researchgate.netcancer.govasm.orgnih.govasm.orgasm.orgnih.gov In a peptide-free medium, the dipeptide permease Dpp is preferentially utilized for negamycin uptake in Escherichia coli. researchgate.netcancer.govasm.orgnih.govasm.orgasm.org However, research has also indicated contributions from other DppA homologs, specifically SapA and OppA. researchgate.netcancer.govasm.orgnih.govasm.orgasm.orgnih.gov Additionally, the proton-dependent oligopeptide transporter DtpD has been observed to play a role in negamycin entry. researchgate.netcancer.govasm.orgnih.govasm.orgasm.org Studies using E. coli peptide and amino acid transporter mutants have shown that Dpp mutants exhibit the strongest effect on negamycin susceptibility. asm.org Negamycin competes with peptides for uptake via these transporters. asm.org

Environmental and Ionic Influences on Negamycin Uptake (e.g., pH, Anaerobiosis, Calcium)

Environmental factors significantly influence negamycin uptake and activity. researchgate.netcancer.govasm.orgnih.govasm.orgasm.org Decreased activity has been observed at acidic pH and under anaerobic conditions, pointing to a role of the membrane potential in negamycin uptake. researchgate.netcancer.govasm.orgnih.govasm.orgasm.org Conversely, improved activity at alkaline pH is linked to increased uptake of [³H]negamycin. researchgate.netcancer.govasm.orgnih.govasm.orgasm.orgresearchgate.net The addition of calcium also strongly enhances negamycin activity against both Gram-negative and Gram-positive bacteria. researchgate.netcancer.govasm.orgnih.govasm.orgasm.org This enhancement is particularly notable at concentrations around 2.5 mM, which reflects human blood levels. researchgate.netcancer.govasm.orgnih.govasm.orgasm.org

Mechanistic Basis of Calcium-mediated Activity Enhancement

Calcium strongly improves the activity of negamycin. researchgate.netcancer.govasm.orgnih.govasm.orgasm.org This enhancement is attributed to calcium forming a complex with negamycin. researchgate.netcancer.govasm.orgnih.govasm.orgasm.org This complex formation facilitates negamycin's interaction with negatively charged phospholipids (B1166683) in bacterial membranes. researchgate.netcancer.govasm.orgnih.govasm.orgasm.org While alkaline pH has been shown to increase [³H]negamycin uptake, a similar direct effect on uptake from calcium addition was not detected in one study, suggesting the calcium effect might involve more than just increased permeation, potentially impacting interaction at the cytoplasmic membrane or target level. researchgate.netuni-duesseldorf.de The observation that calcium enhances activity in both Gram-positive and Gram-negative bacteria further supports its role at the cytoplasmic membrane. uni-duesseldorf.de

Structure Activity Relationship Sar Studies and Analog Development

Impact of Structural Modifications on Antimicrobial Activity

Early and extensive SAR studies on negamycin have revealed stringent structural requirements for its antimicrobial activity. Modifications to various parts of the negamycin molecule can significantly affect its potency against bacteria.

Analysis of Modifications Leading to Loss of Activity

Modifications to certain moieties of negamycin consistently lead to a significant reduction or complete abolishment of antimicrobial activity. For instance, alterations in the methylhydrazine acetic acid (MHA) portion of negamycin have resulted in compounds lacking discernible activity nih.gov. Specifically, modifications to the C-terminus of negamycin have consistently led to the complete loss of antibacterial activity nih.govnih.gov. The carboxylate moiety of negamycin is positioned near the 2′ hydroxyl of A1196 and a phosphate (B84403) oxygen of C1054 in the ribosome binding site, and modification of this moiety completely abolishes activity pnas.org.

The stereochemistry at specific carbon atoms is also critical. Inversion of the C3 stereocenter (producing 3-epi-negamycin and ent-negamycin) resulted in an approximate 10-fold loss in activity nih.gov. Similarly, inversion of the C5 stereocenter to 5-epi-negamycin led to a 25-fold loss in biochemical potency nih.gov. The natural 3R,5R configuration appears to be optimal for activity nih.gov.

Acylation of the epsilon-amino group has also been shown to cause a loss of activity nih.gov.

Identification and Characterization of Analogues with Improved Activity (e.g., N6-(3-aminopropyl) negamycin)

Despite the stringent structural requirements, some modifications have been tolerated and have even led to the identification of negamycin analogues with improved antimicrobial activity. Notably, substitutions on the N6 amine have shown promise nih.govacs.orgnih.gov.

A significant development in this area is the identification of N6-(3-aminopropyl)-negamycin (also referred to as 31f). This analogue, which features a 3-aminopropyl substitution on the N6 amine, has demonstrated a 4-fold improvement in antibacterial activity against key bacterial pathogens compared to negamycin nih.govacs.orgnih.govresearchgate.net. N6-(3-aminopropyl)-negamycin is considered the most potent negamycin derivative reported to date and represents a potential step towards the clinical development of this class of antibacterials nih.govacs.orgnih.gov. Studies suggest that the terminal amine of N6-(3-aminopropyl)-negamycin may contribute an additional binding interaction with the ribosome that was not previously recognized nih.gov.

While N-terminal modifications have resulted in active analogues, the C-terminal modifications have generally led to a complete loss of antibacterial activity nih.govacs.org.

Correlation between Structural Features and Ribosomal Binding Conformation

The antimicrobial activity of negamycin and its analogues is closely linked to their ability to bind to the bacterial ribosome and interfere with protein synthesis pnas.orgasm.orgasm.org. Negamycin binds to the small ribosomal subunit, primarily within helix 34 (h34) of the 16S rRNA, in a site that overlaps with that of tetracycline (B611298) and tigecycline (B611373) pnas.orgpnas.orgresearchgate.netcolab.ws.

The observed translation-inhibitory potency and antimicrobial activity upon modification of different moieties of negamycin are generally in line with its observed ribosomal binding conformation, reaffirming the stringent structural requirements for activity nih.govacs.orgresearchgate.net. The binding mode of negamycin is supported by SAR studies, which indicate that modification of the carboxylate moiety abolishes activity, while certain substitutions on the amino substituent may have no impact pnas.org.

In the ribosome binding site, the C6 carbonyl group of negamycin is directed towards a bound Mg²⁺ ion, and the C4 amino group extends towards the phosphate backbone of A1197 pnas.org. The C2 hydroxyl is pointed towards the phosphate backbone of G966, and the terminal amino group is positioned in the solvent pnas.org. The chemical structure of negamycin allows for a degree of rotational freedom, but the presence of Mg²⁺ ions within the binding site restricts its bound conformation and increases interactions with the ribosome's phosphate backbone pnas.org.

Mutations in the 16S rRNA, such as U1052G and U1060A, which are located in close proximity to the negamycin binding site on h34, can confer resistance to negamycin by altering the structure of the ribosome at the binding site pnas.orgosti.govresearchgate.net.

Development of Negamycin Derivatives with Differentiated Biological Profiles

Beyond antimicrobial activity, negamycin and its derivatives have been explored for other biological activities, particularly their ability to induce translational readthrough of premature termination codons (PTCs). This has led to the development of derivatives with differentiated biological profiles, including those lacking antimicrobial activity but possessing enhanced readthrough properties.

Derivatives with Enhanced Translational Readthrough Activity

Negamycin itself has been shown to induce translational readthrough, and this activity has been confirmed in various models asm.orgresearchgate.netnih.govmdpi.com. This property has driven efforts to develop negamycin derivatives with enhanced readthrough capabilities for the treatment of genetic diseases caused by PTCs, such as Duchenne muscular dystrophy (DMD) researchgate.netnih.govmdpi.comnih.govtandfonline.com.

Structure-activity relationship studies focused on optimizing readthrough activity have identified derivatives with significantly improved potency. For example, a SAR study of a 3-epi-deoxynegamycin (B13945071) derivative (TCP-112) focused on modifications at the 3-amino group led to the discovery of TCP-1109 (also referred to as 13x), which showed substantially higher readthrough activity than negamycin and even surpassed the activity of the known readthrough aminoglycoside G418 against TGA-type nonsense mutations nih.govresearchgate.net. TCP-1109 exhibited dose-dependent readthrough activity and showed selectivity towards TGA codons, although it also had stronger effects on TAG and TAA codons compared to other negamycin derivatives nih.gov.

Conformational restriction of negamycin derivatives has also been explored to enhance readthrough activity. Cyclopropane-based conformationally restricted derivatives of this compound have been synthesized, and some isomers, such as TCP-304 and its derivative TCP-306, showed significant dose-dependent readthrough activity, not only for TGA but also for TAG mutations nih.gov. TCP-306, an analogue acylated by L-α-aminoundecanoic acid, exhibited approximately three times higher activity than TCP-304 nih.gov. These findings suggest that controlling the conformation of negamycin derivatives can be an effective strategy for developing potent readthrough agents nih.gov.

The development of these derivatives highlights the potential of the negamycin scaffold as a basis for designing compounds with specific biological activities, separating the desired readthrough effect from undesired antimicrobial properties.

Table 1: Examples of Negamycin Analogues and Their Activities

| Compound Name | Structural Modification | Antimicrobial Activity | Translational Readthrough Activity | Reference(s) |

| Negamycin | Natural product | Yes | Yes | asm.orgresearchgate.netmdpi.com |

| 3-epi-negamycin | Inversion of C3 stereocenter | Reduced | Not specified | nih.gov |

| 5-epi-negamycin | Inversion of C5 stereocenter | Reduced | Not specified | nih.gov |

| C-terminal modifications | Modifications to the methylhydrazine acetic acid portion | Lost | Not specified | nih.govnih.govacs.org |

| N6-(3-aminopropyl)-negamycin (31f) | 3-aminopropyl substitution on N6 amine | Improved (4-fold) | Not specified | nih.govacs.orgnih.govresearchgate.net |

| This compound (TCP-107) | Natural analogue | Absent | Higher than negamycin | nih.govmdpi.com |

| Leucyl-3-epi-deoxynegamycin (TCP-126) | Leucine derivative of this compound | Absent | Higher than negamycin | nih.govtandfonline.com |

| TCP-1109 (13x) | Derivative of TCP-112 with modified 3-amino group | Not specified | Significantly Enhanced | nih.govresearchgate.net |

| TCP-304 | Cyclopropane-based conformationally restricted derivative | Not specified | Significant | nih.gov |

| TCP-306 | TCP-304 acylated by L-α-aminoundecanoic acid | Not specified | Enhanced (3x TCP-304) | nih.gov |

Design and Evaluation of Conformationally Restricted Negamycin Derivatives

The design and evaluation of conformationally restricted negamycin derivatives have been pursued to probe the bioactive conformation of the molecule and potentially enhance its activity. For instance, a conformationally constrained analogue of deoxynegamycin showed an 8-fold improvement in biochemical potency in one study. nih.gov However, this compound did not inhibit bacterial growth in whole-cell assays, suggesting potential issues with cellular permeation. nih.gov

More recent studies have focused on introducing conformational restrictions into negamycin analogues, particularly those exhibiting readthrough activity. For example, cyclopropane-based conformationally restricted derivatives of this compound (TCP-107) have been designed and evaluated for their readthrough activity against PTCs. nih.govnih.govacs.org These studies aimed to understand how fixing certain parts of the molecule's structure in specific orientations would impact its interaction with the eukaryotic ribosome and its ability to induce readthrough.

Research on cyclopropane-based derivatives of TCP-107 identified a down-cis isomer, TCP-304, which showed significant readthrough activity compared to the original TCP-107. nih.govnih.govacs.org Further modifications of TCP-304, such as acylation with l-α-aminoundecanoic acid to yield TCP-306, resulted in a derivative with approximately three times higher readthrough activity than TCP-304. nih.govnih.govacs.org These findings suggest that appropriate conformational restriction can be an effective strategy for enhancing the potency of negamycin derivatives, particularly for readthrough applications. nih.govnih.govacs.org

The evaluation of these conformationally restricted derivatives often involves cell-based reporter assays to measure their readthrough efficiency against specific PTCs (e.g., TGA, TAG). nih.govnih.govacs.org The results from these evaluations provide valuable data on how specific structural constraints influence biological activity, contributing to a deeper understanding of the SAR.

Principles of Rational Design for Negamycin Analogues

Rational design principles for negamycin analogues are guided by an understanding of its interaction with its biological targets, primarily the ribosome, and the desired therapeutic outcome (e.g., antimicrobial activity or PTC readthrough). Rational design involves creating new molecules or modifying known structures based on predicting how structural changes will affect behavior through physical models. wikipedia.org

Key principles informing the rational design of negamycin analogues include:

Understanding the Ribosomal Binding Site: Knowledge of negamycin's binding site on the ribosome, particularly its interactions with ribosomal RNA (rRNA) and tRNA, provides a structural framework for designing analogues that can optimize these interactions. researchgate.netresearchgate.netnih.gov Structural insights into how negamycin binds to helix 34 of the small ribosomal subunit, stabilizes tRNA binding, and affects translocation are fundamental to this process. researchgate.netresearchgate.netnih.gov

Modulating Physicochemical Properties: The physicochemical properties of negamycin analogues, such as hydrophobicity (logP/ClogP) and charge, play a significant role in their cellular uptake and distribution, particularly in Gram-negative bacteria with their complex cell envelope. nih.govmq.edu.au Rational design considers how modifications affect these properties to improve cellular permeation and target engagement. For example, esterification of the carboxylic acid group in certain derivatives has been explored to enhance hydrophobicity and potentially act as prodrugs for improved cell penetration. nih.govacs.org

Tailoring Activity Profile: Based on SAR studies demonstrating the separation of antimicrobial and readthrough activities, rational design can be employed to selectively enhance one activity over the other. mdpi.comnih.gov This involves identifying and modifying structural elements crucial for the desired effect while minimizing undesirable activities. For instance, modifications that maintain or enhance readthrough activity while reducing antimicrobial potency are relevant for developing negamycin-based therapies for nonsense-associated diseases. nih.gov

Introducing Conformational Constraints: As highlighted in section 5.2.3, incorporating conformational restrictions through structural elements like cyclopropane (B1198618) rings is a rational design strategy to fix the molecule in a conformation believed to be more active or to explore the conformational space relevant for target binding. nih.govnih.govacs.org

Leveraging SAR Data: Accumulated SAR data from previous studies on various negamycin analogues provide a basis for making informed decisions about which parts of the molecule can be modified and what types of substitutions are likely to yield compounds with improved properties. nih.govresearchgate.netacs.org This empirical data complements structure-based design approaches.

Rational design, often coupled with structural biology techniques like X-ray crystallography to visualize antibiotic-ribosome interactions, lays the foundation for developing improved negamycin analogues with enhanced potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.netresearchgate.netacs.org

Mechanisms of Bacterial Resistance to Negamycin

Characterization of Ribosomal Mutations Conferring Resistance (e.g., 16S rRNA Mutations)

Bacterial resistance to negamycin has been linked to specific point mutations within the ribosomal RNA (rRNA), particularly in the 16S rRNA of the small 30S ribosomal subunit. These mutations are predominantly located in helix 34 (h34), a conserved region within the head domain of the 30S subunit, which is also known to be involved in the binding of other antibiotic classes. nih.govresearchgate.netfishersci.fiwikipedia.orgciteab.com

Studies in Escherichia coli have identified key single point mutations in the 16S rRNA that confer resistance to negamycin. Two notable examples are the U1052G and U1060A mutations. nih.govciteab.com The U1052G mutation is located in immediate proximity to h34 and results in resistance to negamycin. nih.govciteab.com The U1060A mutation is also situated within h34 and confers cross-resistance to both negamycin and tetracycline-class antibiotics, such as tetracycline (B611298) and tigecycline (B611373). nih.govciteab.com

These mutations are believed to confer resistance by inducing local distortions in the vicinity of the h34 region, thereby influencing the binding affinity of negamycin to the ribosome. nih.gov The structural alterations caused by these nucleotide substitutions can impede the proper interaction of the antibiotic with its target site, reducing its inhibitory effect on protein synthesis.

The frequency of spontaneous resistance mutations to negamycin has been observed to be relatively low. For instance, in an E. coli strain with a single genome-encoded rrn operon, spontaneous resistant mutants were identified at a frequency of 10⁻⁹ when selected at a concentration fourfold the minimum inhibitory concentration (MIC). nih.gov At lower selection concentrations, the resistance frequencies were found to be higher, in the range of 10⁻⁷–10⁻⁶. wikipedia.org

| Mutation in E. coli 16S rRNA | Location (approximate) | Negamycin Susceptibility | Tetracycline Susceptibility | Tigecycline Susceptibility | Reference |

| U1052G | Helix 34 (h34) | Resistant | Hypersusceptible | Not specified | nih.govciteab.com |

| U1060A | Helix 34 (h34) | Resistant | Cross-resistant | Cross-resistant | nih.govciteab.com |

Comparative Analysis with Resistance Mechanisms of Other Antibiotic Classes (e.g., Aminoglycosides, Tetracyclines)

Negamycin shares a partially overlapping binding site on the 30S ribosomal subunit with tetracycline-class antibiotics, specifically within helix 34 of the 16S rRNA. nih.govresearchgate.netwikipedia.orgciteab.comwikipedia.orgnih.gov However, despite this spatial overlap, their mechanisms of action differ significantly. Tetracyclines primarily inhibit protein synthesis by sterically hindering the binding of aminoacyl-tRNA to the ribosomal A site. nih.govwikipedia.org In contrast, negamycin stabilizes the binding of near-cognate ternary complexes in the A site, leading to increased miscoding and inhibition of translocation. nih.govresearchgate.netfishersci.fiwikipedia.orgwikipedia.orgnih.govnih.govuni.lu

This difference in the mode of action, even with an overlapping binding site, can result in distinct resistance profiles. As highlighted by the U1052G mutation, resistance to negamycin can coincide with hypersusceptibility to tetracycline. nih.govciteab.com This unexpected differential susceptibility in the U1052G mutant has been linked to the creation of a novel, second tetracycline binding site on the ribosome. citeab.com

When compared to aminoglycosides, negamycin's mechanism of inducing miscoding and inhibiting translocation shows conceptual similarities at certain drug concentrations, although their specific ribosomal binding sites are distinct. nih.gov The potential for a negamycin class of antibiotics to avoid the common molecular modification mechanisms that confer clinical resistance to aminoglycosides has been suggested, indicating a potential advantage in overcoming existing resistance challenges. nih.gov

Factors Contributing to Observed Low Resistance Rates

The relatively low observed resistance rates to negamycin are likely a result of a combination of factors, including the characteristics of its ribosomal target and the mechanisms governing its entry into bacterial cells.

One significant factor contributing to low resistance rates is the multifaceted nature of negamycin uptake across the bacterial cytoplasmic membrane. Negamycin, a small, positively charged molecule, can utilize multiple routes to enter the cytoplasm of Escherichia coli. fishersci.fiuni.lu These routes include active transport mediated by endogenous peptide transporters such as the dipeptide permease (Dpp), and to a lesser extent, the DppA homologs SapA and OppA, as well as the proton-dependent oligopeptide transporter DtpD. fishersci.fiuni.lu In the absence of functional high-affinity transporters or in the presence of competing nutrient peptides, negamycin can still enter the cell, suggesting the involvement of additional uptake mechanisms, possibly including passive diffusion or self-promoted uptake. fishersci.fiuni.lu The reliance on multiple uptake pathways makes it challenging for bacteria to develop high-level resistance solely by mutating a single transporter. uni.lu

Furthermore, the frequency of spontaneous target-based resistance mutations in the ribosome has been observed to be low. nih.govwikipedia.org While ribosomal mutations can confer resistance, the specific structural requirements for negamycin binding and activity impose stringent constraints, making it less likely for random mutations to maintain ribosomal function while simultaneously conferring high-level resistance. Some resistance mutations may also lead to a reduced growth rate in the resistant bacteria, which can limit their stable maintenance and spread within a population. wikipedia.org

The interaction of negamycin with calcium ions also appears to play a role in its activity and potentially its uptake, as calcium can improve negamycin activity and facilitate its interaction with bacterial membranes. uni.lu This complex interaction adds another layer to the factors influencing negamycin's efficacy and the potential for resistance development.

Advanced Research Methodologies in Negamycin Studies

X-ray Crystallography of Ribosome-Negamycin Complexes

X-ray crystallography has been a crucial technique in elucidating the binding site and interactions of negamycin with the bacterial ribosome at atomic resolution. Crystal structures of the Escherichia coli 70S ribosome in complex with negamycin have been determined at a resolution of 3.1 Å. nih.govpnas.orgnih.gov These structures revealed that negamycin primarily binds to the small ribosomal subunit, specifically within helix 34 (h34) of the 16S ribosomal RNA (rRNA) in the head domain. nih.govpnas.orgnih.govosti.govnih.govresearchgate.netresearchgate.net This binding site is notable as it partially overlaps with the binding sites of other well-known antibiotics, such as tetracycline (B611298) and tigecycline (B611373). nih.govpnas.orgresearchgate.netresearchgate.netnih.gov

Further crystallographic studies using the Thermus thermophilus 70S ribosome in complex with mRNA and tRNAs, in addition to negamycin, provided a more comprehensive view of the antibiotic's interaction in a functionally relevant state. Solved at 2.7 Å resolution, this structure showed negamycin binding at nine independent sites on both the small and large ribosomal subunits, confirming the h34 site in the small subunit as the primary and most functionally significant interaction point, as indicated by resistance mutations. nih.gov At this primary site, negamycin establishes contacts with both the 16S rRNA and the anticodon loop of the tRNA positioned in the A-site. nih.gov

Analysis of X-ray crystallographic data has also been instrumental in understanding the structural impact of ribosomal RNA mutations that confer resistance to negamycin. For instance, mutations like U1052G and U1060A in the 16S rRNA, located near the negamycin binding site in h34, were structurally analyzed to understand how they disrupt negamycin binding and affect antibiotic susceptibility. osti.govpnas.org The PDB ID 4V5G corresponds to the E. coli 70S ribosome-negamycin complex structure, while 2QEX is associated with the Haloarcula marismortui 50S structure bound to negamycin. pnas.orgrcsb.org

Single-Molecule Fluorescence Resonance Energy Transfer (smFRET) Investigations

Single-molecule Fluorescence Resonance Energy Transfer (smFRET) is a powerful technique employed to investigate the dynamic processes of the ribosome and the impact of antibiotics like negamycin on these movements in real-time. nih.govresearchgate.neth1.co smFRET allows researchers to observe ribosome dynamics under equilibrium conditions and to image the function of the ribosome during single-turnover pre–steady-state reactions, such as aminoacyl-tRNA (aa-tRNA) selection and translocation. nih.govresearchgate.net

Studies utilizing smFRET have provided key insights into negamycin's molecular mechanism of action during translation elongation. These investigations revealed that, unlike tetracycline-class antibiotics which primarily prevent the entry of cognate tRNA into the A site, negamycin specifically stabilizes near-cognate ternary complexes within the A site during the initial selection process. pnas.orgnih.govnih.govnih.govresearchgate.net This stabilization of near-cognate tRNAs leads to an increased frequency of miscoding and translational stalling. pnas.orgnih.govresearchgate.net smFRET experiments have been used in conjunction with crystallographic data to monitor the formation and stability of small-molecule-ribosome interactions. nih.gov Furthermore, smFRET has been applied to assess the mechanistic consequences of negamycin resistance mutations on tRNA selection. pnas.org

Coupled In Vitro Transcription-Translation Assays

These assays allow for the determination of the half-maximal inhibitory concentration (IC50) of negamycin, providing a quantitative measure of its potency in inhibiting protein synthesis. Reported IC50 values for negamycin vary depending on the system used, with approximately 1.5 µM observed with purified E. coli translation components and values around 1.9 µM or 2.8 µM (equivalent to 0.69 µg/ml) reported using S30 extracts. nih.govresearchgate.netasm.org Coupled in vitro transcription-translation assays are also valuable for investigating the impact of resistance mechanisms, such as the ribosome protection protein TetM, on negamycin's inhibitory activity. nih.govresearchgate.netresearchgate.netresearchgate.net Additionally, uncoupled transcription and translation assays can be employed to specifically determine whether negamycin's inhibitory effect targets transcription or translation. uni-duesseldorf.de

Cell-Based Reporter Assays for Translational Readthrough Activity

Beyond its antibacterial activity, negamycin possesses a unique property of promoting translational readthrough, which refers to the ability of the ribosome to bypass premature termination codons (PTCs). researchgate.netnih.govresearcher.liferesearchgate.net This characteristic has led to the use of cell-based reporter assays to specifically quantify this readthrough activity. Whole-cell miscoding assays are designed where a stop codon is intentionally introduced into a reporter gene (such as luciferase). asm.orguni-duesseldorf.de In the presence of a readthrough-promoting compound like negamycin, the ribosome misreads the stop codon, allowing translation to continue and produce a full-length, functional reporter protein, which can then be detected and measured. asm.orguni-duesseldorf.de

This readthrough activity has significant implications for its potential therapeutic application in genetic disorders caused by nonsense mutations, such as Duchenne muscular dystrophy. researchgate.netnih.govpnas.orgresearcher.lifepnas.orgnih.govresearchgate.net Studies using mouse models of Duchenne muscular dystrophy have shown that negamycin can suppress premature translation termination of the dystrophin gene, supporting its readthrough potential in a biological context. pnas.orgpnas.org Cell-based assays using model organisms like budding yeast (Saccharomyces cerevisiae) have also been developed and utilized to screen and characterize the readthrough activity of negamycin derivatives and to identify host factors, such as the dipeptide transporter Ptr2p, that influence cellular uptake and sensitivity to these compounds. tandfonline.com

Gene Deletion and Chemical Complementation Studies in Biosynthesis Elucidation

Understanding the biosynthesis of negamycin is crucial for potential future drug development and engineering efforts. Gene deletion and chemical complementation studies are fundamental approaches used to identify the genes involved in the production of natural products like negamycin and to elucidate the specific enzymatic steps in their biosynthetic pathway. researchgate.netresearchgate.netnih.govresearcher.liferesearchgate.net

Negamycin is produced by certain strains of Streptomyces purpeofuscus. researchgate.netresearchgate.netnih.govresearcher.liferesearchgate.net By creating targeted gene deletion mutants within the S. purpeofuscus genome, researchers can identify genes whose absence abolishes or reduces negamycin production. researchgate.netresearchgate.net Subsequent chemical complementation experiments involve supplying these mutant strains with putative biosynthetic intermediates. If the addition of a specific compound restores negamycin production in a mutant lacking a particular gene, it indicates that the deleted gene is responsible for a step in the pathway leading to the supplied intermediate or a downstream product. researchgate.netresearchgate.netnih.gov

These studies have been instrumental in identifying key enzymes in the negamycin biosynthetic pathway. For example, gene deletion and complementation experiments, combined with stable isotope feeding studies and enzyme assays, identified NegB as a lysine-2,3-aminomutase that catalyzes the conversion of lysine (B10760008) to (R)-β-lysine, an unusual amino acid found in negamycin. researchgate.netnih.gov Another crucial enzyme, NegJ, was identified as a novel heme-dependent enzyme responsible for forming the characteristic N-N bond in hydrazinoacetic acid, a precursor synthesized from glycine (B1666218) and nitrite (B80452). researchgate.netnih.gov These findings, supported by gene cluster analysis, confirm lysine, glycine, and aspartic acid as precursors to negamycin. researchgate.netresearchgate.netresearchgate.net

Future Research Trajectories for Negamycin

Resolution of Remaining Mechanistic Ambiguities

Despite advances in understanding Negamycin's interaction with the ribosome, certain aspects of its mechanism of action remain to be fully elucidated. Early studies suggested that Negamycin could inhibit various steps of translation, including initiation, decoding, and termination, leading to uncertainty regarding its primary inhibitory mechanism nih.govpnas.org. While recent structural and biochemical studies have shown that Negamycin binds to the small ribosomal subunit near helix 34, overlapping with the tetracycline (B611298) binding site, and stabilizes near-cognate tRNA binding to the A-site, promoting miscoding, the complete picture of how this leads to translational stalling and cell death requires further investigation nih.govpnas.orgnih.govpnas.orgnih.gov. The observation that Negamycin can also bind to the peptide exit tunnel of the large ribosomal subunit suggests potentially multiple modes of interference with ribosome function, and the interplay between these binding sites and their functional consequences needs to be clarified asm.orgresearchgate.net. Further work is necessary to fully determine the functional significance of all observed binding sites and to precisely delineate how Negamycin's interactions lead to its diverse effects on translation asm.org.

Deeper Structural Insights into Ribosomal Binding and Conformational Changes

While crystallographic studies have provided initial insights into Negamycin binding to the ribosome, achieving higher resolution structures of Negamycin in complex with ribosomes from different bacterial species and in various functional states is a key future direction sci-hub.semdpi.com. Structures of Negamycin bound to the Thermus thermophilus ribosome in a functional complex revealed interactions with both 16S rRNA and the A-site tRNA, providing a basis for understanding its mechanism nih.govnih.gov. However, the precise conformational changes induced in the ribosome upon Negamycin binding, particularly those affecting tRNA selection and translocation, warrant deeper structural analysis sci-hub.se. The use of techniques like single-molecule fluorescence resonance energy transfer (smFRET) in conjunction with crystallography can provide dynamic information about how Negamycin influences ribosomal movements and interactions during translation pnas.orgnih.gov. Obtaining structures of Negamycin or its derivatives bound to ribosomes from pathogenic bacteria, especially those exhibiting resistance, could also reveal species-specific interactions that could be exploited for the design of more targeted antibiotics mdpi.com.

Rational Optimization of Negamycin Derivatives for Broad-Spectrum Biological Applications

The revelation of Negamycin's ribosomal binding site and mode of inhibition has revitalized efforts to develop improved analogs with enhanced clinical potential nih.govresearchgate.net. Future research will focus on the rational design and synthesis of Negamycin derivatives with optimized properties asm.orgsci-hub.se. Structure-activity relationship studies have shown that specific modifications to the Negamycin structure can impact its activity, and further exploration of chemical space around the Negamycin scaffold is needed nih.govasm.orgresearchgate.netacs.orgresearchgate.net. For instance, modifications that stabilize binding to the ribosome or improve interactions with tRNA could enhance antibacterial potency nih.gov. Additionally, given Negamycin's potential for inducing stop codon readthrough, designing derivatives that selectively promote this activity for the treatment of genetic disorders caused by nonsense mutations is another important avenue nih.govpnas.orgpnas.orgresearchgate.net. This involves understanding how structural modifications influence the drug's ability to stabilize near-cognate tRNA binding and bypass premature termination codons pnas.org. The development of Negamycin derivatives with improved pharmacokinetic properties and reduced toxicity, such as the formation of N-methylhydrazinoacetic acid, which was linked to hepatic toxicity in early studies, is also crucial for future clinical translation pnas.org.

Exploration of Novel Cellular Entry Mechanisms

The ability of Negamycin to cross bacterial membranes and reach its ribosomal target is critical for its antibacterial activity. Research has shown that Negamycin can enter bacterial cells through multiple routes, including illicit transport via peptide transporters like Dpp, SapA, and OppA, as well as a low-affinity route potentially driven by membrane potential acs.orgasm.orgresearchgate.netuni-duesseldorf.de. However, the relative contribution and regulation of these different entry mechanisms in various bacterial species and under different environmental conditions are not fully understood asm.orguni-duesseldorf.de. Future studies should aim to comprehensively characterize the transporters involved in Negamycin uptake in a broader range of pathogens acs.orgasm.org. Understanding how external factors, such as the presence of competing peptides or calcium concentration, influence Negamycin entry is also important for optimizing its efficacy asm.orgresearchgate.net. This knowledge can inform the design of Negamycin derivatives with improved membrane permeability or the development of strategies to enhance its cellular accumulation acs.orgasm.org.

Genome Mining and Discovery of Related Natural Products

Genome mining approaches offer a powerful strategy for discovering novel natural products with similar structures or mechanisms of action to known antibiotics like Negamycin uni-tuebingen.deresearchgate.netmdpi.combiorxiv.org. By searching bacterial genomes for biosynthetic gene clusters (BGCs) homologous to the Negamycin biosynthetic pathway, researchers can identify potential producers of Negamycin analogs or entirely new compounds with ribosome-targeting activity researchgate.netmdpi.comresearchgate.net. The recent identification of the Negamycin biosynthetic gene cluster and key enzymes involved in its production, such as NegJ which forms the unique hydrazine (B178648) bond, provides valuable genetic information for such mining efforts researchgate.net. Future research will involve leveraging this genetic information and advanced bioinformatic tools to screen large genomic databases for related BGCs researchgate.netmdpi.combiorxiv.orgresearchgate.net. This could lead to the discovery of novel Negamycin-like compounds with potentially improved properties, broader spectrum activity, or distinct mechanisms of action that could help combat antibiotic resistance researchgate.netdrugdiscoverytrends.comlabmanager.com.

Q & A

Q. What experimental approaches are most effective for elucidating Negamycin's antibacterial mechanism of action?

To investigate Negamycin's mechanism, employ a combination of:

- Ribosomal binding assays using radiolabeled Negamycin to quantify target engagement

- Cryo-EM structural analysis at resolutions ≤3.5 Å to visualize drug-ribosome interactions

- Translation inhibition assays with reporter genes (e.g., luciferase) in Gram-negative bacterial models Validate findings through dose-response comparisons with known ribosomal inhibitors like tetracyclines.

Q. How should researchers select appropriate in vitro and in vivo models for Negamycin efficacy studies?

Apply the PICO framework (Population, Intervention, Comparison, Outcome):

- Population: Use clinical isolates with documented efflux pump deficiencies (e.g., ΔacrAB mutants) to reduce confounding resistance factors

- Intervention: Maintain Negamycin concentrations within 2-8 μg/mL (its established MIC50 range for E. coli)

- Comparison: Include gentamicin as a positive control for ribosomal-targeting agents

- Outcome: Measure bacterial load reduction ≥3-log10 CFU/mL in murine thigh infection models

Q. What methodologies are critical for validating Negamycin's ribosomal target specificity?

Implement a three-tier verification system:

- Genetic validation : Knockout/rescue experiments with 30S ribosomal subunit genes (e.g., rpsL mutations)

- Biochemical validation : Competitive binding assays using purified ribosomes and fluorescent probes

- Computational validation : Molecular docking simulations with rRNA secondary structure models (e.g., 16S rRNA helix 44)

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy data for Negamycin?

Conduct pharmacokinetic-pharmacodynamic (PK/PD) bridging studies with:

- Non-compartmental analysis of plasma/tissue concentrations using LC-MS/MS

- Monte Carlo simulations to predict target attainment rates across 10,000 virtual patients

- Protein binding corrections using ultracentrifugation to measure free drug fractions Address discrepancies through multivariate regression of bacterial load vs. fAUC/MIC ratios

Q. What experimental designs optimize Negamycin's bioavailability while maintaining ribosomal selectivity?

Apply structure-activity relationship (SAR) strategies :

- Synthesize analogs with C9 dimethylation to reduce polarity (logP optimization)

- Implement artificial membrane permeability assays (PAMPA) to predict intestinal absorption

- Validate selectivity via eukaryotic ribosome profiling in human cell lines (e.g., HEK293) Prioritize compounds with ≥10-fold selectivity for bacterial vs. mammalian ribosomes

Q. Which multi-omics approaches best characterize Negamycin-induced resistance mechanisms?

Combine:

- Transcriptomics : RNA-seq of treated vs. untreated P. aeruginosa PAO1 at 0.5×/1×/2× MIC

- Proteomics : TMT-labeled quantification of ribosomal protein phosphorylation states

- Metabolomics : 13C flux analysis of central carbon metabolism under drug pressure Validate findings through CRISPR interference of upregulated efflux/ribosome protection genes

Q. How should researchers design experiments to assess Negamycin's synergistic potential with β-lactams?

Follow checkerboard assay protocols with modifications:

- Use cation-adjusted Mueller-Hinton broth to standardize divalent cation effects

- Calculate FIC indices with 95% confidence intervals using bootstrap resampling (n=500)

- Confirm synergy through time-kill curves at 1/4× MIC combinations over 24 hrs Exclude combinations showing >10% cytotoxicity in HepG2 cells via MTT assays

Methodological Best Practices

Q. Data Validation

Q. Statistical Reporting

- Present MIC distributions as geometric means with interquartile ranges

- Use Mann-Whitney U tests for non-normal PK parameters (e.g., Cmax variance)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.